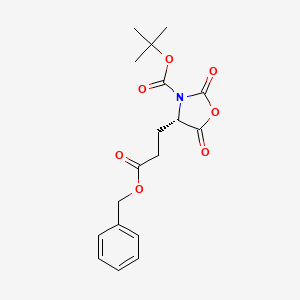
HUMAN MIDKINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Midkine (MK) is a small secreted heparin-binding protein that is highly expressed during embryonic/fetal development . It promotes growth through effects on cell proliferation, migration, and differentiation . MK is upregulated in the adult central nervous system (CNS) after multiple types of experimental injury and has neuroprotective and neuroregenerative properties .
Synthesis Analysis
Midkine is a product of a retinoic acid-responsive gene . It is highly conserved and its expression is intensely observed in early differentiation stages of embryonal carcinoma cells . It is also known to be secreted by E. coli .Molecular Structure Analysis
Midkine is a basic heparin-binding growth factor of low molecular weight . It consists of two domains held by disulfide bridges . It is a nonglycosylated protein, composed of two domains linked by five disulfide bonds .Chemical Reactions Analysis
Midkine is found to play a pivotal role in multi-drug resistance via different mechanisms such as inducing the overexpression of pro-proliferative molecules, inducing epithelial-mesenchymal transition (EMT), or others, such as increasing drug efflux pumps .Physical And Chemical Properties Analysis
Midkine is a secreted, low molecular weight (13–18 kD) basic heparin-binding protein . It has a 46% homology to pleiotrophin (PTN), and both share trophic and cytokine-signaling activities . Midkine consists of 121 amino acids and is highly endowed with the positively charged basic amino acids-arginine, lysine, and histidine .Mechanism of Action
Future Directions
Midkine has been identified as a potential therapeutic target for tumorigenesis, angiogenesis, and metastasis in non-small cell lung cancer . It is also being considered as a promising neurotrophic therapy for perinatal brain injury . Further studies will be necessary to evaluate each individual benefit of Midkine as a biomarker and compare them to well-established markers .
properties
CAS RN |
170138-17-7 |
|---|---|
Product Name |
HUMAN MIDKINE |
Molecular Formula |
C8H12O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1171159.png)

![N-[2-(2-chlorophenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1171170.png)
![1H-Imidazolium, 2,2'-[[6-(dimethylamino)-1,3,5-triazine-2,4-diyl]bis(imino-4,1-phenyleneimino-4,1-phenyleneazo)]bis[1,3-dimethyl-, dichloride](/img/structure/B1171181.png)